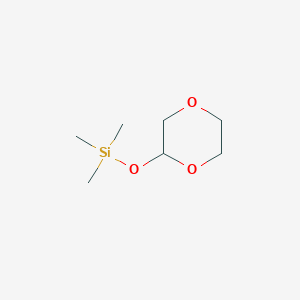

(1,4-Dioxan-2-yloxy)(trimethyl)silane

Description

(1,4-Dioxan-2-yloxy)(trimethyl)silane (CAS 100604-29-3) is an organosilicon compound characterized by a 1,4-dioxane ring substituted with a trimethylsiloxy group. Its molecular formula is C₇H₁₄O₃Si, yielding a molecular weight of ~174.27 g/mol (calculated). Its structure combines the hydrolytic reactivity of silanes with the oxygen-rich dioxane moiety, which may influence solubility and stability in polymer matrices.

Properties

CAS No. |

100604-29-3 |

|---|---|

Molecular Formula |

C7H16O3Si |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

1,4-dioxan-2-yloxy(trimethyl)silane |

InChI |

InChI=1S/C7H16O3Si/c1-11(2,3)10-7-6-8-4-5-9-7/h7H,4-6H2,1-3H3 |

InChI Key |

UQXDNVXSGVCULN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC1COCCO1 |

Canonical SMILES |

C[Si](C)(C)OC1COCCO1 |

Synonyms |

(1,4-Dioxan-2-yloxy)(trimethyl)silane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of (1,4-Dioxan-2-yloxy)(trimethyl)silane with analogous silanes:

Reactivity and Hydrolysis Behavior

Hydrolysis Rate :

- The dioxane ring in this compound may slow hydrolysis compared to alkoxy-substituted silanes (e.g., 1,2-Bis(trimethoxysilyl)ethane), which rapidly hydrolyze due to multiple methoxy groups .

- Hexamethyldisiloxane is highly stable due to its Si-O-Si backbone, resisting hydrolysis under mild conditions .

Functional Group Influence :

- Longer alkyl chains (e.g., decyloxy in Trimethyl(decyloxy)silane) enhance hydrophobicity but reduce reactivity with polar substrates .

- Ethynyl and dioxaborolane groups in Trimethyl(dioxaborolane-ethynyl)silane enable participation in cross-coupling reactions, a feature absent in the dioxane-substituted compound .

Environmental and Industrial Considerations

Performance in Coatings and Sealants

- Crosslinking Efficiency: 1,2-Bis(trimethoxysilyl)ethane forms dense networks due to dual hydrolyzable groups, outperforming mono-substituted silanes like the target compound . The dioxane ring may improve compatibility with polar polymers but could limit adhesion to non-polar substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.